molecular formula C25H33ClIN7O4S B13845317 N-Methyl Edoxaban Iodide Salt

N-Methyl Edoxaban Iodide Salt

Cat. No.: B13845317
M. Wt: 690.0 g/mol
InChI Key: MYJAZFGIJVQCKB-KRNKNWKISA-N
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Description

N-Methyl Edoxaban Iodide Salt is a chemical compound that serves as an impurity of Edoxaban, an anticoagulant medication and a direct factor Xa inhibitor. Edoxaban is used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism . This compound has a molecular formula of C25H33ClIN7O4S and a molecular weight of 690.

Preparation Methods

The preparation of N-Methyl Edoxaban Iodide Salt involves several synthetic routes and reaction conditions. One method involves the removal of the N-Boc protecting group of a chemical compound under acidic conditions in a polar solvent, followed by the addition of triethylamine, a protic solvent, a condensing agent, and 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carboxylic acid or a salt thereof . This reaction accelerates the process, shortens the reaction time, improves reaction efficiency, and reduces impurity content, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

N-Methyl Edoxaban Iodide Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trialkylammonium salts, which display dual reactivity through both the aryl group and the N-methyl groups . These salts are widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation . Major products formed from these reactions include methyl iodide and the parent aniline .

Scientific Research Applications

N-Methyl Edoxaban Iodide Salt has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions . In biology and medicine, it serves as an impurity of Edoxaban, which is used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . In industry, it is used in the preparation of hybrid biopolymer electrolytes for dye-sensitized solar cells .

Mechanism of Action

The mechanism of action of N-Methyl Edoxaban Iodide Salt is related to its role as an impurity of Edoxaban. Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for the cleavage of prothrombin into thrombin . By inhibiting factor Xa, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism is crucial for its anticoagulant effects.

Comparison with Similar Compounds

N-Methyl Edoxaban Iodide Salt can be compared with other similar compounds, such as Edoxaban itself and other factor Xa inhibitors like rivaroxaban, apixaban, and dabigatran . While all these compounds serve as anticoagulants, this compound is unique due to its specific role as an impurity of Edoxaban. This uniqueness highlights its importance in the synthesis and quality control of Edoxaban.

Properties

Molecular Formula

C25H33ClIN7O4S

Molecular Weight

690.0 g/mol

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5,5-dimethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide;iodide

InChI

InChI=1S/C25H32ClN7O4S.HI/c1-32(2)25(37)14-5-7-16(28-21(34)22(35)31-20-8-6-15(26)12-27-20)18(11-14)29-23(36)24-30-17-9-10-33(3,4)13-19(17)38-24;/h6,8,12,14,16,18H,5,7,9-11,13H2,1-4H3,(H2-,27,28,29,31,34,35,36);1H/t14-,16-,18+;/m0./s1

InChI Key

MYJAZFGIJVQCKB-KRNKNWKISA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-]

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-]

Origin of Product

United States

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